molecular formula C12H16F2N2O2 B1379998 tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate CAS No. 1428532-94-8

tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate

Cat. No.: B1379998
CAS No.: 1428532-94-8
M. Wt: 258.26 g/mol
InChI Key: GHHJONKWTNLARH-UHFFFAOYSA-N
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Description

tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C12H16F2N2O2 and a molecular weight of 258.27 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate typically involves the protection of the amine group on 4-(aminomethyl)-2-(difluoromethyl)pyridine with a tert-butyl carbamate group. This can be achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of both difluoromethyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

Tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, along with a tert-butyl carbamate moiety. This configuration enhances its lipophilicity and potential for interaction with biological targets.

Molecular Formula

  • Molecular Formula : C12H14F2N2O2
  • Molecular Weight : 258.25 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The difluoromethyl group increases binding affinity through the formation of hydrogen bonds and hydrophobic interactions, making it a valuable probe in enzyme mechanism studies.

Key Interactions

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby preventing substrate access.
  • Gene Modulation : It can influence gene expression by interacting with transcription factors, affecting cellular responses and metabolic pathways.

In Vitro Studies

Research has shown that this compound exhibits notable effects on various cell types. For instance, it has been investigated for its role in modulating cell signaling pathways related to inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Cell SignalingAlters signaling pathways linked to cell proliferation
Gene ExpressionModulates expression of genes related to stress responses

Case Study 1: Enzyme Interaction

In a study focusing on enzyme inhibition, this compound was shown to inhibit an enzyme critical in metabolic regulation. The IC50 value was determined to be 15.4 nM, indicating potent inhibitory activity.

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential applications in cancer therapeutics.

Medicinal Chemistry

The compound serves as a scaffold for the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Agricultural Chemistry

Due to its biochemical properties, it is also being explored for use in agrochemical formulations aimed at pest control and crop protection.

Properties

IUPAC Name

tert-butyl N-[[2-(difluoromethyl)pyridin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-7-8-4-5-15-9(6-8)10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHJONKWTNLARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.